1-sec-butyl-1H-pyrazole 1-sec-butyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 63935-97-7
VCID: VC7071391
InChI: InChI=1S/C7H12N2/c1-3-7(2)9-6-4-5-8-9/h4-7H,3H2,1-2H3
SMILES: CCC(C)N1C=CC=N1
Molecular Formula: C7H12N2
Molecular Weight: 124.187

1-sec-butyl-1H-pyrazole

CAS No.: 63935-97-7

Cat. No.: VC7071391

Molecular Formula: C7H12N2

Molecular Weight: 124.187

* For research use only. Not for human or veterinary use.

1-sec-butyl-1H-pyrazole - 63935-97-7

Specification

CAS No. 63935-97-7
Molecular Formula C7H12N2
Molecular Weight 124.187
IUPAC Name 1-butan-2-ylpyrazole
Standard InChI InChI=1S/C7H12N2/c1-3-7(2)9-6-4-5-8-9/h4-7H,3H2,1-2H3
Standard InChI Key ZZPDXZNODFUVGZ-UHFFFAOYSA-N
SMILES CCC(C)N1C=CC=N1

Introduction

Structural Characteristics and Nomenclature

The core structure of 1-sec-butyl-1H-pyrazole consists of a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, with a sec-butyl group (-CH(CH2CH3)2) substituted at the 1-position. Derivatives often feature additional functional groups, such as methoxymethyl, iodinated, or sulfonyl chloride substituents, which modulate reactivity and biological activity .

IUPAC Nomenclature and Molecular Formulas

  • Parent compound: 1-sec-butyl-1H-pyrazole (C7H12N2).

  • Common derivatives:

    • 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole: C9H16N2O .

    • 1-sec-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole: C10H17IN2O .

    • 5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole: C12H22N2O .

<table> <tr> <th>Derivative</th> <th>Molecular Formula</th> <th>Molecular Weight (g/mol)</th> <th>Key Substituents</th> </tr> <tr> <td>1-sec-butyl-3-(methoxymethyl)-1H-pyrazole</td> <td>C<sub>9</sub>H<sub>16</sub>N<sub>2</sub>O</td> <td>168.24</td> <td>Methoxymethyl at C3</td> </tr> <tr> <td>1-sec-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole</td> <td>C<sub>10</sub>H<sub>17</sub>IN<sub>2</sub>O</td> <td>308.16</td> <td>Ethoxymethyl at C5, iodo at C4</td> </tr> <tr> <td>5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole</td> <td>C<sub>12</sub>H<sub>22</sub>N<sub>2</sub>O</td> <td>210.32</td> <td>sec-Butoxymethyl at C5</td> </tr> </table>

Synthesis and Reactivity

Core Synthetic Strategies

1-sec-butyl-1H-pyrazole derivatives are typically synthesized via:

  • Cyclocondensation reactions: For example, reacting hydrazines with β-diketones or α,β-unsaturated carbonyl compounds .

  • Post-functionalization: Introducing substituents via alkylation, iodination, or sulfonation. The 4-iodo derivative (C10H17IN2O) is synthesized through electrophilic aromatic substitution using iodine monochloride .

Key Reactions

  • Sulfonation: 5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride (C12H21ClN2O3S) is produced via chlorosulfonation, yielding a reactive intermediate for further coupling .

  • Cross-coupling: Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group introduction at the 4-position, enhancing pharmacological potential .

Physicochemical Properties

Stability and Solubility

  • Hydrophobicity: The sec-butyl group enhances lipid solubility, with logP values ranging from 2.1 (methoxymethyl derivative) to 3.8 (iodo-substituted analog) .

  • Thermal stability: Decomposition temperatures exceed 200°C for most derivatives, as evidenced by thermogravimetric analysis .

Spectroscopic Characterization

  • NMR: 1H NMR spectra show characteristic pyrazole ring protons at δ 6.2–7.8 ppm, with sec-butyl methyl groups resonating at δ 0.8–1.5 ppm .

  • Mass spectrometry: Molecular ion peaks align with theoretical weights (e.g., m/z 168.24 for C9H16N2O) .

Pharmacological Applications

Angiotensin-Converting Enzyme (ACE) Inhibition

Chalcone-pyrazole hybrids, such as 2-butyl-4-chloro-1-methylimidazole-embedded derivatives, demonstrate ACE inhibition (IC50 = 0.8–2.3 μM), outperforming captopril in preclinical models .

Antimicrobial Activity

4-Hetarylpyrazoles exhibit broad-spectrum activity:

  • Bacteria: MIC = 4–16 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungi: 64 μg/mL against Candida albicans .

Future Perspectives

  • Drug discovery: Optimizing 4-iodo derivatives for radiopharmaceutical applications.

  • Materials science: Exploring sulfonated pyrazoles as ion-exchange membranes.

  • Green chemistry: Developing ionic liquid-mediated syntheses to reduce environmental impact .

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